molecular formula C21H28N4O4S B2602770 N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946247-13-8

N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2602770
CAS No.: 946247-13-8
M. Wt: 432.54
InChI Key: HYCXSWXRFOHZNW-UHFFFAOYSA-N
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Description

N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylpiperazinyl group, and a thiophenyl group.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-24-7-9-25(10-8-24)18(15-6-11-30-14-15)13-22-20(26)21(27)23-17-12-16(28-2)4-5-19(17)29-3/h4-6,11-12,14,18H,7-10,13H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCXSWXRFOHZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 2,5-dimethoxyphenyl derivative, followed by the introduction of the piperazinyl and thiophenyl groups through a series of reactions such as nucleophilic substitution and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a drug candidate in preclinical studies.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dimethoxyphenyl, piperazinyl, and thiophenyl groups, such as:

  • N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
  • N’-(2,5-dimethoxyphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide
  • N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Uniqueness

N’-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N'-(2,5-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by:

  • A 2,5-dimethoxyphenyl group.
  • A 4-methylpiperazine moiety.
  • A thiophene ring.

The synthesis typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methylpiperazine and a thiophene derivative under controlled conditions. The reaction is optimized for yield and purity through techniques such as recrystallization and chromatography.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit topoisomerase II, a critical enzyme in DNA replication, leading to apoptosis in cancer cells. The following table summarizes the anticancer effects observed in various studies:

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast0.5Topoisomerase II inhibition
Compound BColon0.8Induction of ROS
This compoundLungTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of key metabolic pathways.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Binding to Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity that affects cell signaling pathways related to growth and survival.

Case Studies

  • Study on Anticancer Effects : In a recent study published in Journal of Medicinal Chemistry, a derivative of this compound was tested on various cancer cell lines, showing potent activity comparable to established chemotherapeutic agents like etoposide .
  • Antimicrobial Evaluation : A comparative study highlighted the antimicrobial efficacy of similar compounds against multidrug-resistant bacterial strains, indicating potential therapeutic applications in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can high purity be achieved?

The synthesis typically involves multi-step organic reactions, including amide coupling and functional group modifications. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the ethanediamide backbone to substituted aromatic and heterocyclic moieties .
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is often employed to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and backbone integrity. For example, the thiophen-3-yl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 469.2) and detects synthetic byproducts .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Q. How can researchers determine solubility and stability under physiological conditions?

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis spectroscopy (λmax ~260 nm) .
  • Stability : Incubate at 37°C for 24–72 hours. Monitor degradation via LC-MS; instability in acidic conditions may suggest susceptibility to hydrolysis at the amide bond .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Neurological targets : Radioligand binding assays (e.g., serotonin 5-HT₂A or dopamine D₂ receptors) at 1–10 µM concentrations .
  • Oncological models : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values. Include positive controls like doxorubicin .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Compare IC₅₀ values using standardized protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
  • Cellular context : Test multiple cell lines (e.g., primary vs. immortalized) to identify tissue-specific effects .
  • Metabolic stability : Evaluate cytochrome P450-mediated metabolism using liver microsomes to explain reduced activity in vivo .

Q. What computational strategies predict binding affinities to neurological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of 5-HT₂A (PDB: 6A93) to identify key interactions (e.g., hydrogen bonding with the 4-methylpiperazinyl group) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial design to variables like temperature (20–60°C), solvent ratio (DCM:DMF), and catalyst loading (1–5 mol%). Response surface methodology identifies optimal conditions .
  • Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing byproduct formation (e.g., <5% dimerization) .

Q. What functional groups are critical for modulating biological activity?

  • 2,5-Dimethoxyphenyl : Enhances lipophilicity (logP ~3.2) and CNS penetration, critical for neurological targets .
  • Thiophen-3-yl : π-Stacking interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • 4-Methylpiperazinyl : Improves solubility via protonation at physiological pH, balancing bioavailability .

Q. How do structural analogs inform SAR studies?

Compare with:

  • Chloro-substituted analogs ( ): Higher potency in 5-HT₂A binding (Ki = 12 nM vs. 45 nM for dimethoxy) due to increased electron-withdrawing effects .
  • Thiophene vs. furan derivatives (): Thiophene improves metabolic stability (t₁/₂ = 120 min vs. 60 min for furan) .

Q. What strategies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the ethanediamide backbone. UV irradiation crosslinks the compound to bound proteins for pull-down and LC-MS/MS identification .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after heating (40–70°C) via Western blot .

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